Tris(2,2,2-trifluoroethyl) borate

Lithium-ion battery Cathode electrolyte interphase NMC811

Tris(2,2,2-trifluoroethyl) borate (CAS 659-18-7), also known as the Sheppard amidation reagent, is a fluorinated trialkyl borate ester with the formula B(OCH2CF3)3. It exists as a colorless liquid with a density of 1.430 g/cm³ and a boiling point of 94.3 °C.

Molecular Formula C6H6BF9O3
Molecular Weight 307.91 g/mol
CAS No. 659-18-7
Cat. No. B1662670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,2-trifluoroethyl) borate
CAS659-18-7
Synonymstris(2,2,2-trifluoroethyl) borate
Molecular FormulaC6H6BF9O3
Molecular Weight307.91 g/mol
Structural Identifiers
SMILESB(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2
InChIKeyDIEXQJFSUBBIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,2,2-trifluoroethyl) borate (TTFEB): A Fluorinated Borate Ester for Electrolyte Engineering and Direct Amidation Applications


Tris(2,2,2-trifluoroethyl) borate (CAS 659-18-7), also known as the Sheppard amidation reagent, is a fluorinated trialkyl borate ester with the formula B(OCH2CF3)3 [1]. It exists as a colorless liquid with a density of 1.430 g/cm³ and a boiling point of 94.3 °C [2]. The compound functions dually as an anion receptor electrolyte additive in lithium-ion and sodium-ion batteries and as a mild Lewis acid for direct amidation of carboxylic acids with amines under protecting-group-free conditions [3].

Why Tris(2,2,2-trifluoroethyl) borate Cannot Be Interchanged with Non-Fluorinated Borate Esters


In-class substitution with non-fluorinated borate esters (e.g., trimethyl borate, triethyl borate) fails to deliver equivalent performance due to fundamental differences in Lewis acidity and anion coordination capability. The electron-withdrawing –CF3 groups in TTFEB confer a significantly enhanced Lewis acidity (AN = 66 by Gutmann-Beckett method) compared to non-fluorinated analogs [1]. This heightened Lewis acidity enables TTFEB to function as an effective anion receptor that strongly coordinates with PF6⁻ or ClO4⁻ counter-anions, promoting lithium or sodium salt dissociation—a mechanism unavailable to trimethyl or triethyl borate additives [2]. Furthermore, non-fluorinated borate esters lack the capacity to generate LiF-rich interfacial films, which are critical for long-term cycling stability at elevated voltages [3]. Procurement based on generic 'borate ester' classification without accounting for fluorination-driven differentiation will result in suboptimal electrochemical performance.

Quantitative Performance Differentiation of Tris(2,2,2-trifluoroethyl) borate vs. Non-Fluorinated Borate Ester Additives


Superior Long-Term Cycling Stability in NMC811 Lithium-Ion Batteries vs. Baseline Electrolyte

In Li/NMC811 cells cycled at 1 C, the addition of 1 wt% TTFEB to the electrolyte yields a capacity retention of 72.8% after 350 cycles, compared to only 59.7% for the baseline electrolyte without the additive. This 13.1 percentage-point improvement is attributed to the formation of a stable, LiF-rich cathode electrolyte interphase (CEI) [1].

Lithium-ion battery Cathode electrolyte interphase NMC811

Dramatic High-Rate Performance Enhancement in NCM111 Cathodes vs. Additive-Free Electrolyte

At a high discharge rate of 4 C, LiNi1/3Co1/3Mn1/3O2 (NCM111) cells containing 0.5 wt% TTFEB deliver a discharge capacity of 135.1 mAh g⁻¹, whereas additive-free baseline cells deliver only 73.7 mAh g⁻¹—an 83% relative improvement [1]. The baseline electrolyte shows severe capacity collapse under high-rate conditions.

Lithium-ion battery Rate capability NCM111

Enhanced Lewis Acidity vs. Trimethyl Borate (B(OMe)3) Enabling Stronger Anion Coordination

TTFEB exhibits a significantly higher Lewis acidity than non-fluorinated trimethyl borate. 31P{1H} NMR chemical shift analysis with Me3PO as a probe at 213 K in toluene-d8 yields a δ of 62.9 ppm for B(OCH2CF3)3 versus 34.2 ppm for B(OMe)3 [1]. A reference point of 33.0 ppm is observed with no Lewis acid present. The ~29 ppm downfield shift for TTFEB indicates substantially stronger Lewis acidic character, enabling effective anion receptor function for PF6⁻ and ClO4⁻ coordination.

Lewis acidity Anion receptor Electrolyte additive

Capacity Retention Improvement in Sodium-Ion Batteries vs. Baseline Electrolyte

In sodium-ion batteries using NaNi1/3Fe1/3Mn1/3O2 (NFM) cathodes, cells with 2 wt% TTFEB retain 83.63% capacity after 200 cycles at 1 C compared to 73.04% for baseline electrolyte cells—a 10.59 percentage-point improvement [1]. After 400 cycles at 5 C, TTFEB-containing cells exhibit a capacity retention 13.02% higher than baseline cells [1].

Sodium-ion battery Cathode electrolyte interphase NFM cathode

Substantial Thermal Stability Enhancement in SiO/C Anode Systems

In Li/SiO@C batteries, the addition of a PFPN/TTFEB composite additive increases the apparent activation energy for thermal decomposition from 439.56 kJ/mol (baseline electrolyte) to 1090.01 kJ/mol and elevates the initial exothermic reaction temperature from 233.67 °C to 292.83 °C—a 59.16 °C increase [1]. Concurrently, capacity retention improves from 45.23% to 74.34% [1].

Thermal stability SiO/C anode Lithium-ion battery safety

Transamidation Capability Enabling Primary-to-Secondary Amide Conversion

Unlike trimethyl borate which is only noted for direct amidation, TTFEB is uniquely demonstrated to convert primary amides to secondary amides via transamidation—a functional capability not reported for non-fluorinated trimethyl borate under comparable conditions [1]. Both reagents yield amides in good to excellent yields from carboxylic acids and amines, but TTFEB offers expanded synthetic versatility [1].

Direct amidation Transamidation Protecting-group-free

Validated Application Scenarios for Tris(2,2,2-trifluoroethyl) borate Based on Quantitative Evidence


High-Nickel NMC Cathode Stabilization for Long-Cycle Lithium-Ion Batteries

For Li/NMC811 cells requiring extended cycle life at 1 C rates, TTFEB (1 wt%) delivers 72.8% capacity retention after 350 cycles versus 59.7% without additive—a 13.1 percentage-point gain [1]. This scenario is directly validated by peer-reviewed electrochemical data demonstrating the formation of a stable, LiF-rich CEI layer that suppresses transition metal dissolution and electrolyte decomposition [1].

High-Rate Discharge Applications Requiring 4 C Capability

In NCM111 cathode systems operating at elevated discharge rates (4 C), TTFEB (0.5 wt%) enables a discharge capacity of 135.1 mAh g⁻¹ compared to 73.7 mAh g⁻¹ for additive-free baseline—an 83% relative improvement [2]. This validated scenario supports procurement for high-power density applications where rate capability is a primary design constraint.

Sodium-Ion Battery Research and Prototyping

For NFM-based sodium-ion batteries, 2 wt% TTFEB improves 1 C capacity retention after 200 cycles from 73.04% (baseline) to 83.63%, and provides a 13.02% capacity retention advantage after 400 cycles at 5 C [3]. This application is supported by direct evidence of TTFEB functioning as an anion receptor with strong ClO4⁻ coordination, promoting NaClO4 dissociation and Na⁺ diffusion [3].

Thermal Safety-Critical Battery Formulations

In Li/SiO@C anode systems, PFPN/TTFEB composite additive increases thermal decomposition activation energy from 439.56 to 1090.01 kJ/mol and raises exothermic onset temperature by 59.16 °C (from 233.67 to 292.83 °C) [4]. This scenario is validated by DSC and thermogravimetric analysis and supports procurement for battery applications requiring enhanced tolerance to thermal abuse conditions [4].

Protecting-Group-Free Direct Amidation in Organic Synthesis

TTFEB functions as a mild Lewis acid for direct amidation of carboxylic acids with amines without protecting groups, and uniquely enables transamidation of primary amides to secondary amides—a capability not reported for trimethyl borate [5]. Amide products are obtained in good to excellent yield with simple work-up procedures, supporting procurement for streamlined peptide and pharmaceutical intermediate synthesis [5].

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